Levonantradol hydrochloride is a synthetic cannabinoid that has garnered attention for its potential therapeutic applications, particularly in pain management and as an antiemetic. It is derived from the structure of tetrahydrocannabinol, the primary psychoactive component of cannabis. Levonantradol hydrochloride is classified as a cannabinoid and exhibits selective binding to cannabinoid receptors in the central nervous system.
Levonantradol hydrochloride is synthesized chemically rather than extracted from natural sources. It falls under the category of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids. The compound is primarily classified as a non-psychoactive cannabinoid, making it a candidate for therapeutic use without the psychoactive effects associated with other cannabinoids.
The synthesis of levonantradol hydrochloride involves several steps:
Industrial production often mirrors these laboratory methods but on a larger scale, ensuring that the final product meets pharmaceutical standards.
Levonantradol hydrochloride has a complex molecular structure characterized by multiple functional groups. The chemical formula is , and it features a bicyclic structure typical of cannabinoids.
InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17-,18+,21-,23+,24-/m1./s1
The three-dimensional structure has been confirmed through nuclear magnetic resonance spectroscopy and computational methods .
Levonantradol hydrochloride participates in various chemical reactions:
These reactions are crucial for modifying the compound for various applications in research and pharmaceuticals.
Levonantradol hydrochloride exerts its effects primarily through interaction with cannabinoid receptors CB1 and CB2, which are part of the G-protein coupled receptor family. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that lead to its analgesic and antiemetic effects. This mechanism is similar to that of other cannabinoids but with distinct efficacy profiles .
Levonantradol hydrochloride appears as a white crystalline powder. Its melting point and solubility characteristics make it suitable for various pharmaceutical formulations.
The compound is stable under standard storage conditions but may undergo degradation under extreme temperatures or in inappropriate pH environments. Its solubility in water increases when formulated as a hydrochloride salt, enhancing its bioavailability for therapeutic use .
Levonantradol hydrochloride has several notable applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3